physicochemical properties of 4-methoxy-N-methylcyclohexan-1-amine HCl
physicochemical properties of 4-methoxy-N-methylcyclohexan-1-amine HCl
An In-Depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-methylcyclohexan-1-amine HCl
Introduction
4-methoxy-N-methylcyclohexan-1-amine hydrochloride is a substituted cycloaliphatic amine salt. As a molecule featuring a secondary amine, a methoxy group, and a cyclohexane scaffold, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development. The amine moiety allows for salt formation, enhancing aqueous solubility and facilitating handling, while the lipophilic cyclohexane and methoxy groups influence its membrane permeability and potential interactions with biological targets. Understanding its fundamental properties such as solubility, pKa, and stability is critical for its application in pharmaceutical research, from formulation development to predicting its behavior in biological systems.
This guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data in public literature[1], this document combines foundational chemical principles, predicted data, and experimental data from structurally analogous compounds. The primary focus is on the robust experimental methodologies required for the definitive characterization of this and similar molecules, offering both a data repository and a practical guide for the research scientist.
Chemical Identity and Structure
The foundational step in any physicochemical analysis is the unambiguous identification of the compound.
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Chemical Name: 4-methoxy-N-methylcyclohexan-1-amine hydrochloride
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Molecular Formula: C₈H₁₈ClNO
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Molecular Weight: 179.69 g/mol [2]
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CAS Number: 1214254-26-8 (for the (1r,4r)-isomer)[2]
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Chemical Structure:
(Note: The image displays the trans-(1r,4r) stereoisomer. The relative stereochemistry of the methoxy and N-methylamino groups (cis or trans) significantly influences the molecule's three-dimensional shape and can affect its physical properties and biological activity.)
Structural Identifiers (Free Base):
Physicochemical Properties: Predicted and Analogous Data
Direct experimental data for 4-methoxy-N-methylcyclohexan-1-amine HCl is scarce. The following tables summarize predicted values for the free base and experimental values for structurally similar compounds to provide a scientifically grounded estimation of its properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source | Rationale and Significance |
| XlogP | 1.0 | PubChem[1] | The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. An XlogP of 1.0 suggests a balanced hydrophilic-lipophilic character, indicating moderate permeability across biological membranes. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | - | TPSA is the sum of surfaces of polar atoms in a molecule. A low TPSA like this is generally associated with good cell permeability. |
| pKa (Predicted) | 9.5 - 10.5 | - | This estimated range for the secondary amine is crucial for predicting its ionization state. At physiological pH (~7.4), the amine will be predominantly protonated (>99%), enhancing its solubility in aqueous media. |
Table 2: Experimental Data of Structurally Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| trans-4-Methylcyclohexylamine HCl | C₇H₁₆ClN | 149.66 | 261-263[3] | - |
| cis-4-Methylcyclohexylamine HCl | C₇H₁₆ClN | 149.66 | - | - |
| (1s,4s)-4-methoxycyclohexan-1-amine HCl (cis-isomer) | C₇H₁₆ClNO | 165.66 | - | - |
| N-Methylcyclohexylamine | C₇H₁₅N | 113.20 | - | Miscible with organic solvents, limited water solubility.[4] |
Data for analogous compounds provide a baseline for what to expect. The presence of the methoxy group in the target molecule, compared to a methyl group, may slightly increase polarity and could influence the melting point and solubility profile.
Experimental Protocols for Physicochemical Characterization
This section details the authoritative, step-by-step methodologies for determining the key physicochemical properties of a novel amine salt like 4-methoxy-N-methylcyclohexan-1-amine HCl.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities lead to a depressed and broadened melting range.
Protocol:
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Sample Preparation: Finely powder the crystalline 4-methoxy-N-methylcyclohexan-1-amine HCl sample. Load 2-3 mm of the powder into a capillary tube sealed at one end.[5]
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).[5]
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Rapid Determination (Estimation): Heat the sample at a rapid rate (5-10°C/min) to get an approximate melting temperature.[5]
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Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new sample and heat at a slow rate (1-2°C/min) near the expected melting point.[5]
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Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.
Solubility Assessment
Causality: Solubility dictates the bioavailability of a drug candidate and is a critical parameter for formulation. As a hydrochloride salt, the compound is expected to have good aqueous solubility, but this must be quantified in relevant media.
Protocol (Shake-Flask Method):
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Solvent Selection: Prepare a panel of relevant solvents, such as deionized water, phosphate-buffered saline (PBS, pH 7.4), ethanol, and dimethyl sulfoxide (DMSO).
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Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. This ensures that a saturated solution is formed.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
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Phase Separation: After equilibration, allow the vials to stand, or centrifuge them to separate the undissolved solid from the saturated supernatant.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter.[6] Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Causality: The acid dissociation constant (pKa) of the secondary amine is paramount as it determines the charge state of the molecule at a given pH. This influences solubility, receptor binding, and membrane transport. Potentiometric titration is the gold standard for this measurement.[7][8]
Protocol (Potentiometric Titration):
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 0.01 M).[8]
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Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH while stirring the solution.
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Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl) to titrate the free base form or 0.1 M NaOH to titrate the salt form. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be precisely determined from the inflection point of the curve (the maximum of the first derivative).[7]
Spectroscopic and Chromatographic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For the HCl salt, key absorbances are expected for the ammonium (N-H⁺) and C-N bonds, in addition to the C-O ether linkage and aliphatic C-H bonds.
Expected Characteristic Absorptions:
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N-H⁺ Stretch (Ammonium Salt): A broad band in the 2400-3000 cm⁻¹ region.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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N-H Bend: Around 1500-1600 cm⁻¹.
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C-O Stretch (Ether): A strong, characteristic band in the 1070-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and stereochemistry.
Predicted ¹H NMR Signals:
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Cyclohexane Protons (CH, CH₂): A complex series of multiplets between ~1.2 and 2.2 ppm. The exact chemical shifts and coupling constants will depend on the cis/trans stereochemistry.
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N-CH₃ Protons: A singlet or doublet (if coupled to N-H) around 2.4-2.8 ppm.
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O-CH₃ Protons: A sharp singlet around 3.3 ppm.
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N-H Proton: A broad singlet, which may be exchangeable with D₂O, with a chemical shift that is highly dependent on concentration and solvent.
Predicted ¹³C NMR Signals:
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O-CH₃ Carbon: ~56 ppm.
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Cyclohexane Carbons (CH₂): Multiple signals in the 20-40 ppm range.
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N-CH₃ Carbon: ~30-35 ppm.
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C-N Carbon: ~55-65 ppm.
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C-O Carbon: ~75-85 ppm.
Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight and valuable structural information through fragmentation analysis.
Expected Results:
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Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z 144.1383, corresponding to the C₈H₁₈NO⁺ species.[1]
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Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z 143 may be weak or absent. The predominant fragmentation pathway for cyclic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[9] This would lead to the loss of an alkyl radical from the ring, resulting in a resonance-stabilized nitrogen-containing cation, which would likely be the base peak.[10]
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the definitive technique for determining the purity of the compound and for quantifying its concentration in solubility and stability studies. A reverse-phase method is standard for this type of molecule.
Protocol for Purity Analysis:
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[11]
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Mobile Phase: A gradient elution is typically employed.
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Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
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-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
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Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
While direct experimental characterization of 4-methoxy-N-methylcyclohexan-1-amine HCl is not extensively documented, a robust physicochemical profile can be confidently established through the application of standardized analytical methodologies. This guide outlines the essential experimental framework for determining its melting point, solubility, pKa, and structural identity. The provided protocols, grounded in established scientific principles, serve as a reliable blueprint for researchers. The combination of predicted data and information from analogous structures offers a solid foundation for anticipating the behavior of this compound in research and development settings, empowering scientists to proceed with informed experimental design and data interpretation.
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